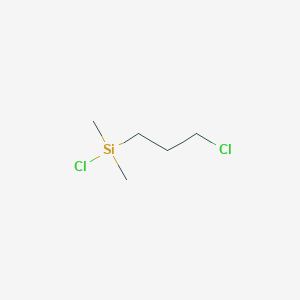

Chloro(3-chloropropyl)dimethylsilane

Cat. No. B076282

Key on ui cas rn:

10605-40-0

M. Wt: 171.14 g/mol

InChI Key: BJLJNLUARMMMLW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07208618B2

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.

[Compound]

Name

di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][SiH:2]([CH3:4])[Cl:3].C1CCC=CCCC=1.[SiH4].[CH2:14]([Cl:17])[CH:15]=[CH2:16]>>[CH2:14]([Cl:17])[CH:15]=[CH2:16].[Cl:3][Si:2]([CH2:16][CH2:15][CH2:14][Cl:17])([CH3:4])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](Cl)C

|

[Compound]

|

Name

|

di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCC=CCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH4]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

via separate metering pumps into a loop reactor

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thin film evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate off the catalyst

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl[Si](C)(C)CCCCl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07208618B2

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.

[Compound]

Name

di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][SiH:2]([CH3:4])[Cl:3].C1CCC=CCCC=1.[SiH4].[CH2:14]([Cl:17])[CH:15]=[CH2:16]>>[CH2:14]([Cl:17])[CH:15]=[CH2:16].[Cl:3][Si:2]([CH2:16][CH2:15][CH2:14][Cl:17])([CH3:4])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](Cl)C

|

[Compound]

|

Name

|

di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCC=CCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH4]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

via separate metering pumps into a loop reactor

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thin film evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate off the catalyst

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl[Si](C)(C)CCCCl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |